(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone
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Overview
Description
(1R,5S)-8-azabicyclo[321]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a brominated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular [3+2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . This method involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides under catalyst-free conditions, yielding bicyclic isoxazolidines in high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or add hydrogen atoms.
Substitution: Particularly nucleophilic substitution, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine moiety may facilitate binding to these targets, while the bicyclic structure provides stability and specificity. This interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one: This compound shares a similar bicyclic structure but differs in functional groups and overall reactivity.
Bicyclo[3.2.1]octane derivatives: These compounds have similar core structures but vary in their substituents, leading to different chemical and biological properties.
Uniqueness
The uniqueness of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone lies in its combination of a bicyclic structure with a brominated pyridine moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-bromopyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-10-6-9(7-15-8-10)13(17)16-11-2-1-3-12(16)5-4-11/h1-2,6-8,11-12H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKASHOVTMZYJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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